molecular formula C43H88O3 B11938201 1,2-Di-o-phytanyl-sn-glycerol

1,2-Di-o-phytanyl-sn-glycerol

Cat. No.: B11938201
M. Wt: 653.2 g/mol
InChI Key: ISDBCJSGCHUHFI-PKIBUDCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 1,2-Di-o-phytanyl-sn-glycerol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1,2-Di-o-phytanyl-sn-glycerol involves its role as a structural component of archaeal cell membranes. The ether bonds and methyl branches in the phytane chains contribute to the stability and permeability of the membrane . These properties are crucial for the survival of archaea in extreme environments .

Properties

Molecular Formula

C43H88O3

Molecular Weight

653.2 g/mol

IUPAC Name

(2S)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propan-1-ol

InChI

InChI=1S/C43H88O3/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-45-34-43(33-44)46-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-44H,11-34H2,1-10H3/t37?,38?,39?,40?,41?,42?,43-/m0/s1

InChI Key

ISDBCJSGCHUHFI-PKIBUDCSSA-N

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOC[C@H](CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

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